molecular formula C9H10ClNO2 B1448222 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride CAS No. 1610919-99-7

6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B1448222
CAS No.: 1610919-99-7
M. Wt: 199.63 g/mol
InChI Key: XFHDQRGFQZMFLO-UHFFFAOYSA-N
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Description

The compound “6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H9NO2 . It is a derivative of cyclopentapyridine .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to the compound , has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The reaction was catalyzed by Mn(OTf)2 and used t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C9H9NO2.ClH/c11-9(12)7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2,(H,11,12);1H . This indicates the presence of a cyclopentapyridine core in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 119.16 . The refractive index is 1.544 (lit.) and the density is 1.018 g/mL at 25 °C (lit.) . The boiling point is 87-88 °C/11 mmHg (lit.) .

Scientific Research Applications

Antioxidant and Antimicrobial Activity

Carboxylic acids, including structures similar to 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride, have been studied for their antioxidant and antimicrobial activities. These compounds show a range of biological activities due to their structural characteristics. For instance, a review highlighted the antioxidant, antimicrobial, and cytotoxic activities of several natural carboxylic acids, emphasizing the importance of their structural differences on these bioactivities (Godlewska-Żyłkiewicz et al., 2020).

Catalytic Applications

Certain pyridine derivatives, closely related to the chemical structure , are known for their broad applicability in medicinal and pharmaceutical industries due to their bioavailability and synthetic applications. Research has focused on the use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, showcasing the importance of these compounds in developing lead molecules for various applications (Parmar, Vala, & Patel, 2023).

Biochemical and Pharmacological Properties

Studies have also delved into the biochemical and pharmacological properties of compounds containing pyridine rings. These investigations reveal the potential of such structures in creating new central nervous system (CNS) acting drugs, offering insights into the synthesis of compounds with possible CNS activity (Saganuwan, 2017).

Environmental Biodegradation

The biodegradation of pyridine derivatives, including those structurally related to this compound, has been reviewed, showing that these compounds can be degraded under both aerobic and anaerobic conditions. This research suggests a broader environmental application in the bioremediation of heterocyclic aromatic compounds, indicating the versatility of these molecules in environmental science (Kaiser, Feng, & Bollag, 1996).

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHDQRGFQZMFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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